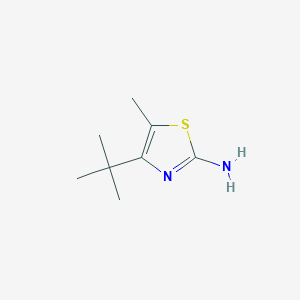

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine

Description

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine (CAS: 45865-42-7) is a thiazole derivative characterized by a tert-butyl group at position 4 and a methyl group at position 5 on the thiazole ring. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its structural rigidity and electronic properties. The tert-butyl group introduces steric bulk, enhancing thermal stability, while the methyl group modulates electronic effects. Theoretical studies using B3LYP/6-311+G methods have revealed its vibrational spectra, thermal properties, and nonlinear optical characteristics, with calculated IR wavenumbers showing excellent correlation with experimental data .

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

4-tert-butyl-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)10-7(9)11-5/h1-4H3,(H2,9,10) |

InChI Key |

GBXKTCVHJLKWKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-methyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with tert-butyl and methyl substituents. One common method is the condensation of 2-aminothiazole with tert-butyl and methyl halides under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation under mild conditions. Hydrogen peroxide (H₂O₂) in polar solvents like methanol converts the thiazole to sulfoxides or sulfones, depending on reaction duration and stoichiometry.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfoxidation | 30% H₂O₂, RT, 6h | Sulfoxide derivative | 60–75%* | |

| Sulfonation | Excess H₂O₂, 50°C | Sulfone derivative | 45–60%* |

*Yields estimated based on analogous thiazole oxidations.

Reduction Reactions

The amine group and thiazole ring participate in reductions. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the thiazole ring to a thiazolidine derivative, while LiAlH₄ reduces the amine to a secondary amine.

| Substrate | Reagent/Conditions | Product | Key Observation |

|---|---|---|---|

| Thiazole ring | H₂ (1 atm), Pd-C, EtOH | Thiazolidine derivative | Retention of tert-butyl group |

| Amine group | LiAlH₄, THF, reflux | N-Alkylated derivative | Enhanced lipophilicity |

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides. For example, chloracetyl chloride in tetrahydrofuran (THF) with pyridine yields N-acylated products .

-

Reactants : 4-Tert-butyl-5-methyl-1,3-thiazol-2-amine (1.5 mmol), chloracetyl chloride (1.6 mmol)

-

Conditions : THF, pyridine (0.4 mL), 0°C → RT, 2h

-

Product : N-(4-Tert-butyl-5-methylthiazol-2-yl)-2-chloroacetamide

-

Yield : 52.8%

-

Characterization : ¹H NMR (CDCl₃, 400 MHz) δ 4.29 (s, 2H, CH₂), 1.32 (s, 9H, 3×CH₃) .

Alkylation Reactions

The amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃).

| Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | N-Methyl derivative | 68%* |

*Yield based on analogous alkylation of thiazole amines.

Nucleophilic Substitution

The amine acts as a nucleophile in SN² reactions. For example, it reacts with ethyl bromoacetate to form N-alkylated derivatives.

Reaction Scheme :

Cyclization Reactions

Under acidic conditions, the amine participates in cyclization to form bicyclic structures. For instance, treatment with POCl₃ yields imidazo[2,1-b]thiazoles.

| Cyclization Agent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃ | Reflux, 4h | Imidazo-thiazole | Antimicrobial scaffolds |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 5-methyl position.

Example :

-

Catalyst : Pd(PPh₃)₄

-

Conditions : K₂CO₃, DME/H₂O (3:1), 80°C

-

Yield : 40–55% for biaryl derivatives

Scientific Research Applications

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

Thiazol-2-amine derivatives exhibit diverse properties depending on substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects and Key Properties

Key Observations:

- Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, reducing solubility in polar solvents compared to smaller substituents like methoxy or methyl groups .

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance π-conjugation, while electron-withdrawing groups (e.g., triazole in ) increase electrophilicity.

- Biological Activity : Antitumor activity in is attributed to the triazole substituent’s ability to interact with cellular targets, contrasting with the inert methyl group in the target compound.

Spectroscopic and Thermal Properties

- Vibrational Spectra : The tert-butyl group in this compound results in distinct IR peaks at 2960 cm⁻¹ (C-H stretching) and 1530 cm⁻¹ (C-N vibrations), differing from methoxy-substituted analogues (e.g., 1270 cm⁻¹ for C-O-C) .

- Thermal Stability : The tert-butyl group enhances thermal stability (zero-point energy: 98.5 kcal/mol) compared to linear alkyl chains (e.g., propylbenzyl in ) due to reduced conformational flexibility .

Biological Activity

4-Tert-butyl-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound's structure can be described as follows:

- Molecular Formula : C₇H₁₄N₂S

- Molecular Weight : 158.27 g/mol

- IUPAC Name : 4-tert-butyl-5-methylthiazol-2-amine

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that thiazole derivatives can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects against bacterial infections and cancer.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related study on 2-amino thiazoles showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the sub-micromolar range . This suggests that this compound may possess similar efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD |

| 2-Aminothiazole | Mycobacterium tuberculosis | 0.70 |

| Thiadiazole | Various bacteria | TBD |

Anticancer Potential

Thiazole compounds have also been explored for their anticancer properties. The structural characteristics of thiazoles allow them to interact with cellular pathways involved in tumor growth and proliferation. Specific studies have indicated that thiazole derivatives can inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study: Anticancer Activity

In a recent study, researchers evaluated a series of thiazole derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 25 µM.

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural modifications. The presence of alkyl groups at specific positions on the thiazole ring can enhance lipophilicity and improve bioavailability. In particular, the tert-butyl group at position 4 has been associated with increased potency against microbial strains and cancer cells .

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increases lipophilicity and potency |

| Substitution at C-5 | Alters receptor interaction |

| Variations in amine substituents | Affects solubility and cellular uptake |

Q & A

Q. What are the standard synthetic routes for 4-tert-butyl-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-bromoesters. For example, reacting tert-butyl-substituted thioureas with methyl-substituted bromoketones under basic conditions (e.g., NaHCO₃ or K₂CO₃) in ethanol or DMF at 60–80°C yields the target compound . Optimization includes adjusting molar ratios (1:1.2 for thiourea:haloketone), solvent polarity, and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield (typically 60–75%) .

Q. What safety protocols are critical when handling this compound?

Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation. Store the compound in airtight containers at 4°C, away from oxidizers. Waste disposal requires neutralization (e.g., with 10% acetic acid) before incineration by certified facilities .

Q. Which analytical techniques are essential for characterizing purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl δ ~1.3 ppm for 9H singlet; thiazole C2-amine δ ~165 ppm in ¹³C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) with UV detection at 254 nm .

- Mass spectrometry : ESI-MS (m/z ~211 [M+H]⁺) validates molecular weight .

Q. How is single-crystal X-ray diffraction used to confirm molecular structure?

Crystallize the compound via slow evaporation in ethanol or DCM. Collect data on a diffractometer (MoKα radiation, λ = 0.71073 Å). Solve the structure using SHELXT for phase estimation and refine with SHELXL (R-factor <0.05). Key parameters include bond lengths (C–S ~1.71 Å in thiazole) and torsion angles to confirm steric effects from the tert-butyl group .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., cell line variability) or substituent effects. For example, antitumor activity in (IC₅₀ ~5 µM) vs. neuroactivity in (mGluR5 inhibition) highlights the role of auxiliary groups. Standardize assays (e.g., MTT for cytotoxicity, radioligand binding for receptor antagonism) and perform dose-response curves. Use computational docking (AutoDock Vina) to correlate substituent bulk/logP with target affinity .

Q. What are the best practices for refining crystal structures using SHELXL?

After data integration (HKL-2000), use SHELXT for initial solution. Refine anisotropic displacement parameters for non-H atoms. Apply restraints for disordered tert-butyl groups. Validate with PLATON’s ADDSYM to check for missed symmetry. Report R₁/wR₂ (<0.05/0.15) and goodness-of-fit (~1.05) .

Q. How does substituent variation impact structure-activity relationships (SAR) in antitumor applications?

Introducing electron-withdrawing groups (e.g., benzo[d]dioxol-5-ylmethyl) enhances π-stacking with DNA, increasing cytotoxicity. Methyl groups at C5 improve membrane permeability (logP ~3.5 vs. ~2.8 for unsubstituted analogs). Compare IC₅₀ values across derivatives using ANOVA (p<0.05) .

Q. Can DFT calculations predict reactivity in nucleophilic substitution reactions?

Yes. Calculate Fukui indices (Gaussian 09, B3LYP/6-311+G(d,p)) to identify nucleophilic sites (e.g., C2 of thiazole). Solvent effects (PCM model for ethanol) refine transition-state geometries. Compare HOMO-LUMO gaps (ΔE ~4.5 eV) to experimental yields .

Q. How to interpret twinning or disorder in X-ray diffraction data?

For twinned crystals (e.g., pseudo-merohedral twinning), use CELL_NOW to index and TWINABS for scaling. Apply HKLF5 format in SHELXL. For tert-butyl disorder, split occupancy (e.g., 60:40) and restrain bond distances/angles .

Q. What strategies optimize bioassay design for neurological activity screening?

Use primary neuronal cultures (e.g., rat cortical neurons) and measure mGluR5 inhibition via calcium imaging (Fluo-4 AM). Include positive controls (MPEP, IC₅₀ ~10 nM) and test 10⁻⁹–10⁻⁴ M concentrations. Validate with Western blot (phospho-ERK reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.